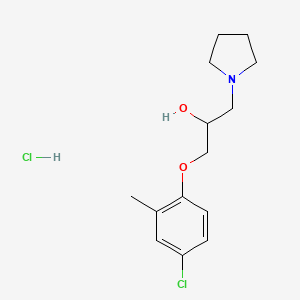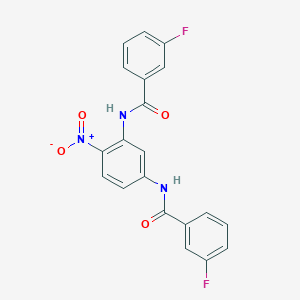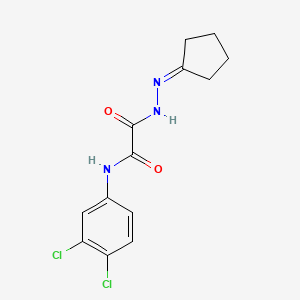
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
Mécanisme D'action
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. The beta-2 adrenergic receptor is widely distributed in various tissues, including the lungs, heart, skeletal muscle, and adipose tissue. Activation of the beta-2 adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to a wide range of physiological effects, such as bronchodilation, vasodilation, and glycogenolysis. By blocking the beta-2 adrenergic receptor, 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride inhibits these effects.
Biochemical and Physiological Effects:
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and airway smooth muscle relaxation. In the heart, it reduces the contractility and heart rate. In skeletal muscle, it reduces glycogenolysis and glucose uptake. In adipose tissue, it inhibits lipolysis and fat oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a well-characterized and widely used tool compound in scientific research. Its high selectivity for the beta-2 adrenergic receptor and low toxicity make it a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological and pathological conditions. However, its limitations include the fact that it is not a physiological antagonist, meaning that it does not compete with endogenous ligands for receptor binding. This can limit its usefulness in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the role of beta-2 adrenergic receptors in metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
Méthodes De Synthèse
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-chloro-2-methylphenol with 1-pyrrolidinepropanol in the presence of a base, followed by quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is mainly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions. It is also used as a reference compound in the development of new beta-2 adrenergic receptor antagonists.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-11-8-12(15)4-5-14(11)18-10-13(17)9-16-6-2-3-7-16;/h4-5,8,13,17H,2-3,6-7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHUVDUAHVJQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)


![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)


![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5161988.png)
![2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)